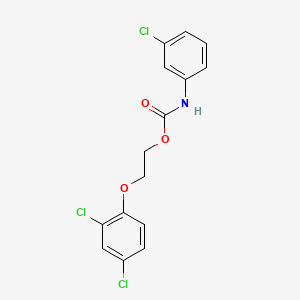![molecular formula C20H25ClN2O4S B5199456 N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5199456.png)
N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide, also known as DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid), is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is widely used as a tool to investigate the physiological and biochemical processes in cells and tissues.
Mechanism of Action
N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide acts by binding to the anion channel or transporter and blocking the transport of anions across the membrane. It does this by binding to a specific site on the channel or transporter, which prevents the movement of anions through the pore. This compound is a non-specific inhibitor of anion channels and transporters, meaning that it can inhibit multiple types of channels and transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific channel or transporter it is inhibiting. Inhibition of the CFTR channel by this compound has been shown to reduce the secretion of chloride ions in the lungs, which is beneficial in the treatment of cystic fibrosis. Inhibition of the VRAC channel by this compound has been shown to reduce the volume of cells, which is important in the regulation of cell volume and osmotic balance.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide in lab experiments is its potency as an inhibitor of anion channels and transporters. This allows for the study of these channels and transporters in a controlled environment, which can provide important insights into their function. However, one limitation of using this compound is its non-specific inhibition of anion channels and transporters, which can make it difficult to determine the specific channel or transporter being inhibited.
Future Directions
There are several future directions for the use of N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide in scientific research. One area of interest is the study of the role of anion channels and transporters in cancer cells. This compound has been shown to inhibit the volume-regulated anion channel in cancer cells, which may have therapeutic implications. Another area of interest is the development of more specific inhibitors of anion channels and transporters, which would allow for more targeted studies of these channels and transporters. Additionally, the use of this compound in combination with other compounds may provide new insights into the function of anion channels and transporters.
Synthesis Methods
N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide is synthesized by reacting 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid with 2-chlorobenzylamine and 2-(4-(isobutylamino)sulfonyl-2-methylphenoxy)acetic acid. The reaction yields this compound, which is the active compound this compound.
Scientific Research Applications
N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide has been used in various scientific research applications, including the study of ion channels, transporters, and pumps. It is a potent inhibitor of anion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). This compound has also been used to study the role of anion transporters in red blood cells and the regulation of intracellular pH in neurons.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-14(2)11-23-28(25,26)17-8-9-19(15(3)10-17)27-13-20(24)22-12-16-6-4-5-7-18(16)21/h4-10,14,23H,11-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCCVHSUZZWIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)

![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5199412.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)
![N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide](/img/structure/B5199446.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5199464.png)
![methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B5199468.png)
